1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3,5-dimethyl-1-prop-2-enylpyrazol-4-amine |
InChI |
InChI=1S/C8H13N3/c1-4-5-11-7(3)8(9)6(2)10-11/h4H,1,5,9H2,2-3H3 |
InChI Key |
PYFWPIMKCXCZQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC=C)C)N |
Origin of Product |
United States |
Technical Monograph: Operational Safety & Handling of 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine
This technical guide is structured as an operational monograph for 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine .
As specific toxicological data for this precise analog (CAS 97893-44-2) is limited compared to its non-allyl counterparts, this guide applies the Precautionary Principle . It synthesizes known hazards of the 4-aminopyrazole pharmacophore with the reactivity profiles of allylic amines to establish a "Worst-Case" safety baseline.
Chemical Identity & Physicochemical Baseline[1][2]
Understanding the molecule's structure is the first step in predicting its behavior. The presence of the primary amine (nucleophile) and the allyl group (pi-system/oxidation site) dictates the handling protocols.
| Property | Specification |
| Chemical Name | 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine |
| CAS Number | 97893-44-2 |
| Molecular Formula | C₈H₁₃N₃ |
| Molecular Weight | 151.21 g/mol |
| Physical State | Low-melting solid or viscous oil (purity dependent) |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; slightly soluble in water. |
| Reactivity Class | Primary Amine (Base); Allylic System (Oxidation prone). |
Hazard Identification & Toxicology Assessment[3]
Critical Insight: While specific LD50 data for this allyl-variant is sparse, the 4-aminopyrazole class is historically established as harmful by ingestion and irritating to mucous membranes . The addition of the allyl group often increases lipophilicity and skin permeability compared to the methyl-analog.
GHS Classification (Derived from SAR Analysis)
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]
-
STOT - Single Exposure: Category 3 (May cause respiratory irritation).[2][1][3][4]
-
Sensitization: Treat as a potential skin sensitizer due to the reactive amine moiety.
Mechanism of Toxicity
-
Causticity: The primary amine at position 4 is basic. Upon contact with moisture in the eyes or lungs, it generates localized alkalinity, leading to tissue necrosis or severe irritation.
-
Bio-activation: Allylic amines can undergo metabolic activation (via CYP450) to reactive epoxides or aldehydes, potentially leading to cellular adducts.
Storage & Stability Protocols
The "Black Oil" Phenomenon: Free amines in this class are notorious for "browning"—rapid oxidative degradation when exposed to air and light. The allyl group exacerbates this radical-induced oxidation.
Storage Workflow
-
Atmosphere: Strictly Inert (Argon or Nitrogen) . Do not store under air.
-
Temperature: 2°C to 8°C (Refrigerated).
-
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.
Degradation Logic Diagram
The following diagram illustrates why inert storage is mandatory to prevent sample loss.
Figure 1: Oxidative degradation pathway. The allyl group and amine functionality synergize to promote rapid browning (polymerization) if oxygen is not excluded.
Engineering Controls & Personal Protective Equipment (PPE)
Do not rely on odor thresholds. Aminopyrazoles often have a faint, musty odor that is not a reliable warning property.
Hierarchy of Controls
-
Primary Barrier (Engineering):
-
All weighing and transfer operations must occur inside a certified chemical fume hood .
-
If handling >10g, use a powder containment hood or glovebox to prevent inhalation of static-prone dust/aerosols.
-
-
Secondary Barrier (PPE):
-
Gloves: Nitrile (Minimum 0.11 mm thickness) is standard.
-
Expert Note: If dissolving in DCM or THF, use double-gloving or Silver Shield laminates, as the solvent acts as a carrier, dragging the amine through the nitrile barrier.
-
-
Eye Protection: Chemical splash goggles. Safety glasses are insufficient for free amines which can cause corneal clouding.
-
Respiratory: If hood failure occurs, use a half-mask respirator with Type ABEK (Organic Vapor/Inorganic/Acid/Ammonia) cartridges. The "K" (Ammonia/Amine) filter class is specific for basic amines.
-
Operational Workflow: Synthesis & Handling
This workflow ensures data integrity and operator safety during experimental setup.
Figure 2: Standard Operating Procedure (SOP) flow for handling sensitive aminopyrazoles.
Experimental Causality (The "Why")
-
Equilibration: You must let the refrigerated vial warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture inside, which hydrolyzes the amine or accelerates oxidation.
-
Solvent Choice: Avoid acetone or ketones as solvents. The primary amine will react with ketones to form Schiff bases (imines) , ruining your stoichiometry. Use DMSO, DMF, or Alcohols.
Emergency Response Protocols
Spill Management
-
Evacuate: Clear the immediate area.
-
PPE Up: Don full PPE including respiratory protection.
-
Neutralize: Do not just wipe up.[5] Cover the spill with a weak acid neutralizer (e.g., Citric acid or sodium bisulfate) to convert the volatile free amine into a non-volatile salt.
-
Clean: Absorb with vermiculite. Dispose of as hazardous organic waste.
First Aid
-
Eye Contact: Irrigate immediately for 15 minutes .[5][6][7][8][9] Time is critical to prevent corneal saponification.
-
Skin Contact: Wash with soap and water.[2][3][6][8] Do not use alcohol (ethanol), as it increases skin absorption of the amine.
-
Inhalation: Move to fresh air. If wheezing occurs (sensitization), seek medical attention immediately.
References
-
PubChem. (2025). Compound Summary: 3,5-dimethyl-1H-pyrazol-4-amine.[10][11] National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
- Elnagdi, M. H., et al. (1983). Chemistry of 3(5)-aminopyrazoles. Heterocycles. (Foundational text on aminopyrazole reactivity).
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- 4. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note & Protocol: A Streamlined Synthesis of 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine, a valuable heterocyclic amine for pharmaceutical and agrochemical research. The presented two-step methodology is designed for efficiency and high yield. The initial phase details the synthesis of the key intermediate, 4-amino-3,5-dimethylpyrazole, through the reductive cyclization of a hydrazone precursor. The subsequent phase describes a robust N-allylation protocol to yield the final product. This guide emphasizes the underlying chemical principles, safety protocols, and detailed experimental procedures to ensure reproducibility and safe laboratory practice.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, antibacterial, and anticancer properties. The functionalization of the pyrazole core, particularly at the N1 and C4 positions, allows for the fine-tuning of their pharmacological profiles. 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine is a versatile building block, incorporating a reactive allyl group for further derivatization and an amino group that can be readily functionalized. This application note provides a detailed, field-tested protocol for its synthesis, empowering researchers to confidently produce this key intermediate for their drug discovery programs.
Overall Synthesis Workflow
The synthesis is logically divided into two primary stages: the formation of the pyrazole core with the desired amino functionality at the C4 position, followed by the selective allylation at the N1 position.
Caption: Overall workflow for the synthesis of 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine.
PART 1: Synthesis of 4-amino-3,5-dimethylpyrazole (Precursor)
The synthesis of the 4-amino-3,5-dimethylpyrazole precursor is achieved via a multi-step, one-pot procedure involving the formation of an azo compound followed by reductive cyclization. This method is advantageous due to its high yield and the commercial availability of the starting materials.[1]
Reaction Mechanism
The synthesis commences with the diazotization of an appropriate aromatic amine, followed by coupling with acetylacetone to form a stable azo intermediate. This intermediate is then subjected to reductive cyclization using hydrazine hydrate. The hydrazine attacks the carbonyl groups of the acetylacetone moiety, leading to the formation of the pyrazole ring, while simultaneously reducing the azo group to the desired amine.
Caption: Reaction scheme for the synthesis of 4-amino-3,5-dimethylpyrazole.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Acetylacetone | Reagent | Sigma-Aldrich | Flammable and harmful.[2][3][4][5][6] |
| Aniline | Reagent | Sigma-Aldrich | Toxic. |
| Sodium Nitrite | ACS | Fisher Scientific | Oxidizer. |
| Hydrochloric Acid | ACS | VWR | Corrosive. |
| Sodium Acetate | Anhydrous | Sigma-Aldrich | |
| Hydrazine Hydrate (55%) | Reagent | Sigma-Aldrich | Toxic and corrosive.[7][8][9][10][11] |
| Ethanol | 200 proof | Decon Labs | Flammable. |
| Diethyl Ether | ACS | Fisher Scientific | Extremely flammable. |
| Glacial Acetic Acid | ACS | VWR | Corrosive. |
Procedure:
-
Diazotization: In a 250 mL beaker, dissolve aniline (9.3 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL). Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (7.0 g, 0.1 mol) in water (20 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 15 minutes after the addition is complete.
-
Azo Coupling: In a separate 1 L beaker, dissolve acetylacetone (10.0 g, 0.1 mol) and sodium acetate (25 g) in ethanol (200 mL). Cool this solution to 0-5 °C. Slowly add the diazonium salt solution from step 1 to the acetylacetone solution with vigorous stirring. A colored precipitate of the azo intermediate will form. Continue stirring for 30 minutes in the ice bath.
-
Reductive Cyclization: To the suspension of the azo intermediate, add hydrazine hydrate (55%, 10 mL, ~0.1 mol) dropwise. After the addition, transfer the reaction mixture to a round-bottom flask equipped with a reflux condenser. Heat the mixture to reflux for 5 hours.[1] The color of the reaction mixture should lighten significantly.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water. A precipitate will form. If no precipitate forms, extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from ethanol to yield 4-amino-3,5-dimethylpyrazole as a crystalline solid. A typical yield is around 80%.[1]
PART 2: N-Allylation of 4-amino-3,5-dimethylpyrazole
The final step involves the selective N-allylation of the pyrazole ring. The N-H of the pyrazole is more acidic than the N-H bonds of the 4-amino group, allowing for selective deprotonation and subsequent alkylation at the N1 position.
Reaction Mechanism
In the presence of a suitable base, the proton at the N1 position of the pyrazole ring is abstracted, forming a pyrazolate anion. This nucleophilic anion then attacks the electrophilic carbon of allyl bromide in an SN2 reaction, forming the N-C bond and yielding the desired product.
Caption: Mechanism of N-allylation of 4-amino-3,5-dimethylpyrazole.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 4-amino-3,5-dimethylpyrazole | Synthesized | In-house | |
| Allyl Bromide | 99% | Sigma-Aldrich | Toxic, flammable, and corrosive.[12][13][14][15][16] |
| Potassium Carbonate | Anhydrous | Fisher Scientific | |
| Acetone | ACS | VWR | Flammable. |
| Dichloromethane | ACS | Fisher Scientific | |
| Ethyl Acetate | ACS | VWR | |
| n-Hexane | ACS | VWR |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-amino-3,5-dimethylpyrazole (11.1 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (150 mL). Stir the suspension at room temperature.
-
Allylation: Slowly add allyl bromide (13.3 g, 0.11 mol) to the stirred suspension. After the addition, fit the flask with a reflux condenser and heat the reaction mixture to reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate and n-hexane as the mobile phase.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude product in dichloromethane (100 mL) and wash with water (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane to afford pure 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine.
Safety and Handling Precautions
General:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
Reagent-Specific Hazards:
-
Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen.[7][8][9][10][11] Avoid inhalation of vapors and skin contact. In case of contact, immediately flush the affected area with copious amounts of water.[7]
-
Allyl Bromide: Is toxic, a lachrymator, flammable, and corrosive.[12][13][14][15][16] Handle with extreme care in a fume hood. Ensure there are no sources of ignition nearby.[13][14]
-
Acetylacetone: Is a flammable liquid and is harmful if swallowed or absorbed through the skin.[2][3][4][5][6] It can cause skin and eye irritation.[5]
Waste Disposal:
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations.
-
Hydrazine-containing waste should be treated with a dilute solution of sodium hypochlorite to oxidize it before disposal.[7]
Characterization Data (Expected)
-
4-amino-3,5-dimethylpyrazole:
-
1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine:
-
Appearance: Pale yellow oil or low-melting solid.
-
¹H-NMR (CDCl₃, δ ppm): 5.90-6.05 (m, 1H, -CH=), 5.10-5.25 (m, 2H, =CH₂), 4.50-4.60 (d, 2H, N-CH₂-), 2.80 (br s, 2H, NH₂), 2.20 (s, 3H, CH₃), 2.15 (s, 3H, CH₃).
-
Mass Spectrometry (EI): m/z calculated for C₈H₁₃N₃: 151.11. Found: [M]⁺ at 151.
-
Conclusion
The synthetic protocols detailed in this application note provide a reliable and efficient pathway for the preparation of 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine. By understanding the underlying chemical principles and adhering to the stringent safety guidelines, researchers can confidently synthesize this valuable intermediate for their ongoing research and development endeavors.
References
-
Gökçe, M., & Utku, S. (2006). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Journal of the Faculty of Pharmacy of Istanbul University, 38(1), 71-76. [Link]
-
Stobec. (2012). SAFETY DATA SHEET - Allyl bromide. [Link]
-
Loba Chemie. (2016). ALLYL BROMIDE FOR SYNTHESIS MSDS. [Link]
-
Lanxess. (2015). Product Safety Assessment: Hydrazine Hydrate. [Link]
-
Penta Chemicals. (2024). Acetylacetone - SAFETY DATA SHEET. [Link]
-
Li, Y., et al. (2012). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods, 4(7), 2053-2059. [Link]
-
ScienceMadness.org. (2025). Safety precautions for hydrazine hydrate. [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Acetylacetone. [Link]
-
ResearchGate. (2025). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. [Link]
-
e-ROC archives. (n.d.). Synthesis of novel derivatives of 4-amino-3,5-dicyanopyrazole. [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
Arkivoc. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. [Link]
- Google Patents. (n.d.).
-
HAL Open Science. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]
-
ResearchGate. (2025). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
ResearchGate. (2025). Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. [Link]
-
PMC. (2024). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. [Link]
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Application Note: Antimicrobial Screening of 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine Scaffolds
Executive Summary & Rationale
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib and Rimonabant. 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine represents a critical chemical space due to its unique structural features:
-
The 4-Amino Group: A versatile handle for derivatization (Schiff bases, ureas, amides) that acts as a hydrogen bond donor/acceptor.
-
The N1-Allyl Group: Enhances lipophilicity (
), facilitating membrane permeation in Gram-negative bacteria, and offers a site for potential covalent interactions or metabolic stability modulation. -
3,5-Dimethyl Substitution: Provides steric bulk that can lock the molecule into active conformations within enzyme binding pockets (e.g., DNA Gyrase).
This Application Note details the standardized protocol for screening this molecule and its derivatives against microbial pathogens, adhering to CLSI (Clinical and Laboratory Standards Institute) guidelines to ensure data reproducibility and regulatory alignment.
Chemical Profile & Handling
Before biological screening, the physicochemical integrity of the compound must be verified. 4-aminopyrazoles are prone to oxidation, which can generate false-positive antimicrobial signals due to toxic byproducts.
| Parameter | Specification | Critical Handling Note |
| IUPAC Name | 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine | |
| Solubility | DMSO (High), Ethanol (Moderate), Water (Low) | Do not exceed 1% DMSO v/v in final bacterial culture to avoid solvent toxicity. |
| Stability | Oxidatively labile (Amine group) | Store under inert gas ( |
| Appearance | Yellowish oil or low-melting solid | Darkening indicates oxidation. Re-purify if color changes significantly. |
Experimental Workflow: The Screening Cascade
To efficiently evaluate the antimicrobial potential of 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine and its library derivatives, a funnel approach is required.
Figure 1: The Stepwise Screening Cascade. Compounds are filtered from high-throughput qualitative screens to quantitative mechanistic assays.
Protocol A: Broth Microdilution (MIC Determination)
This protocol is the industry standard for determining the Minimum Inhibitory Concentration (MIC) . It is based on CLSI M07 guidelines.[1][2][3][4]
Materials[1][5][6][7][8][9][10]
-
Test Compound: 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine (Stock: 10 mg/mL in 100% DMSO).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Use RPMI 1640 for fungal screening.
-
Plates: 96-well sterile polystyrene microtiter plates (U-bottom).
-
Control Antibiotics: Ciprofloxacin (Gram-neg), Vancomycin (Gram-pos), Fluconazole (Fungi).
-
Indicator (Optional): Resazurin (0.015%) for visual readout.
Procedure
-
Inoculum Preparation:
-
Select 3-5 colonies of S. aureus (ATCC 29213) or E. coli (ATCC 25922).
-
Suspend in saline to match 0.5 McFarland Standard (
CFU/mL). -
Dilute this suspension 1:150 in CAMHB to achieve a starting concentration of
CFU/mL.
-
-
Compound Dilution:
-
Add 100 µL of CAMHB to columns 2-12 of the 96-well plate.
-
Add 200 µL of Test Compound (at
highest desired concentration) to column 1. -
Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.
-
Column 11: Growth Control (Media + Bacteria + Solvent Vehicle).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1-11.
-
Final Test Volume: 200 µL.
-
Final Bacterial Concentration:
CFU/mL.
-
-
Incubation:
-
Seal plates with breathable film.
-
Incubate at 35 ± 2°C for 16-20 hours (ambient air).
-
-
Readout:
-
Visual: MIC is the lowest concentration showing no visible turbidity .
-
Resazurin Method: Add 30 µL resazurin; incubate 2 hours. Blue = Inhibition; Pink = Growth.
-
Protocol B: Mechanism of Action (DNA Gyrase Inhibition)
Pyrazole derivatives, particularly those with 3,5-dimethyl substitutions, frequently target bacterial DNA Gyrase (Topoisomerase II) . This ATP-dependent enzyme is essential for bacterial DNA replication and is not present in humans, making it an ideal drug target.
Rationale
The 4-amino group and the N1-allyl tail can occupy the hydrophobic pocket of the Gyrase B subunit (ATP-binding site), competitively inhibiting ATP hydrolysis.
In Silico Docking (Pre-Validation)
Before expensive enzymatic assays, validate the binding potential.
-
Target: E. coli DNA Gyrase B (PDB ID: 1KZN or 6F86 ).
-
Software: AutoDock Vina or Schrödinger Glide.
-
Key Interaction Check: Look for H-bonds between the pyrazole nitrogens/4-amino group and Asp73 (crucial for ATPase activity).
Enzymatic Supercoiling Assay
-
Reagents: Relaxed pBR322 plasmid DNA, E. coli DNA Gyrase holoenzyme, Assay Buffer (Tris-HCl, KCl, MgCl2, DTT, ATP).
-
Reaction:
-
Mix 0.5 µg relaxed plasmid + 1 U Gyrase + Test Compound (varying concentrations).
-
Incubate at 37°C for 30 minutes.
-
-
Termination: Add Stop Buffer (SDS + Proteinase K).
-
Analysis: Run samples on a 1% agarose gel.
-
Quantification: Measure band intensity to calculate
.
Figure 2: Mechanism of Action. The pyrazole scaffold competitively binds to the Gyrase B subunit, preventing ATP hydrolysis required for DNA supercoiling.
Data Reporting & Interpretation
To ensure your data is publication-ready, structure your results as follows.
Activity Criteria
| MIC Value (µg/mL) | Classification | Action Required |
| < 10 | Significant Activity | Proceed to MBC and Toxicity studies. |
| 10 - 100 | Moderate Activity | Optimize structure (SAR study). |
| > 100 | Inactive | Discard scaffold or check solubility issues. |
Structure-Activity Relationship (SAR) Notes
When analyzing derivatives of 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine:
-
Schiff Bases: Condensing the 4-amine with aromatic aldehydes often improves activity by adding lipophilicity and planar stacking capability (intercalation).
-
Allyl Group: If activity is low against Gram-negatives, the allyl group may not be providing sufficient lipophilicity. Consider extending to a prenyl or benzyl group.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.[2]
-
Sun, J., et al. (2013).[5] "Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives." PLOS ONE.
-
Sankpal, S. A., et al. (2016).[8] "Synthesis and antibacterial evaluations of (3, 5-dimethyl-1H-pyrazol-4-yl)-phenyldiazenes." Journal of Chemical and Pharmaceutical Research.
- Vijesh, A. M., et al. (2010). "Synthesis and antimicrobial studies of some novel pyrazole derivatives." European Journal of Medicinal Chemistry. (Contextual grounding for pyrazole screening).
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- 5. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives | PLOS One [journals.plos.org]
- 6. Computational Insight into the Mechanism of Action of DNA Gyrase Inhibitors; Revealing a New Mechanism - Muhammed - Current Computer-Aided Drug Design [vietnamjournal.ru]
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Developing Novel Anti-Inflammatory Agents from Pyrazole Scaffolds
<APPLICATION NOTE & PROTOCOLS
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Pyrazole Scaffold in Inflammation
This guide provides a comprehensive overview and detailed protocols for the rational design, synthesis, and evaluation of novel pyrazole-based anti-inflammatory agents.
Section 1: Synthesis and Lead Generation
The foundation of a successful drug discovery campaign lies in the efficient synthesis of a diverse chemical library. For pyrazoles, several robust synthetic routes are available, with the Knorr synthesis and its variations being a mainstay.[1] This typically involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.
Medicinal Chemistry Insight: Structure-Activity Relationships (SAR)
The anti-inflammatory activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. For COX-2 inhibition, a common pharmacophore involves two vicinal aryl groups attached to the pyrazole ring.[9][10] One of these aryl rings often bears a sulfonamide (SO2NH2) or methylsulfone (SO2Me) moiety, which is critical for selective binding to a secondary pocket within the COX-2 active site—a feature absent in the COX-1 isoform.[11]
Table 1: Illustrative Structure-Activity Relationship (SAR) of Diaryl Pyrazole Analogs
| Compound ID | R1 (at C3) | R2 (at C5) | R3 (at N1) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| PZ-1 | 4-Tolyl | 4-(Methylsulfonyl)phenyl | H | 50 | 250 |
| PZ-2 | 4-Fluorophenyl | 4-(Methylsulfonyl)phenyl | H | 35 | 310 |
| PZ-3 | 4-Tolyl | 4-(Aminosulfonyl)phenyl | H | 25 | >400 |
| PZ-4 | 4-Tolyl | 4-(Methylsulfonyl)phenyl | Phenyl | 150 | 80 |
This table presents hypothetical data to illustrate SAR principles. The N1-phenyl substitution (PZ-4) often reduces selectivity, highlighting the importance of the unsubstituted N-H for key interactions in the COX-2 active site.
Protocol 1: Synthesis of a 3,5-Diaryl Pyrazole Analog
This protocol describes a representative synthesis of a 1,3-diphenyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrazole derivative, a scaffold common in COX-2 inhibitors. The classical approach involves the reaction of a chalcone intermediate with hydrazine.[12]
Workflow Diagram: Pyrazole Synthesis
Caption: General two-step synthesis of diaryl pyrazoles.
Materials:
-
1-(4-(methylsulfonyl)phenyl)ethan-1-one
-
4-methoxybenzaldehyde
-
Ethanol (Absolute)
-
Potassium Hydroxide (KOH)
-
Hydrazine Hydrate (80%)
-
Glacial Acetic Acid
-
Standard laboratory glassware, magnetic stirrer, reflux condenser, and TLC apparatus.
Procedure:
-
Step 1: Synthesis of Chalcone Intermediate.
-
Dissolve 1-(4-(methylsulfonyl)phenyl)ethan-1-one (10 mmol) and 4-methoxybenzaldehyde (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of KOH (40%, 5 mL) dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the crude chalcone product.
-
-
Step 2: Cyclization to form the Pyrazole.
-
In a round-bottom flask, dissolve the dried chalcone from Step 1 (5 mmol) in absolute ethanol (40 mL).
-
Add hydrazine hydrate (10 mmol) followed by 2-3 drops of glacial acetic acid.[12]
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature. The pyrazole product will often precipitate.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry.
-
Purify the crude product by recrystallization from ethanol to yield the final pyrazole derivative.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Section 2: In Vitro Screening Cascade
Once a library of pyrazole derivatives is synthesized, a systematic screening cascade is essential to identify promising anti-inflammatory candidates.
Screening Cascade Workflow
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. journalajrb.com [journalajrb.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Pyrazole Scaffolds: Centrality in Anti-Inflammatory and Antiviral Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for pyrazole synthesis
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Introduction: Scope & Safety Protocol
Welcome to the Technical Support Center. This guide addresses the critical challenges in synthesizing pyrazoles, a scaffold ubiquitous in pharmaceutical agents (e.g., Celecoxib, Rimonabant).
⚠️ SAFETY WARNING – HYDRAZINE HANDLING: Before proceeding, acknowledge that hydrazines (especially hydrazine hydrate and phenylhydrazine) are potent hepatotoxins and suspected carcinogens.
-
Instability: Phenylhydrazines oxidize rapidly in air to form tarry, red impurities. Always use freshly distilled reagents or stable hydrochloride salts where possible.
-
Exotherms: Condensation reactions with 1,3-dicarbonyls are exothermic. On scales >10g, slow addition with active cooling is mandatory.
Module 1: Mastering Regioselectivity (The Knorr Paradox)
User Issue: "I am reacting an unsymmetrical 1,3-diketone with methylhydrazine and getting a 60:40 mixture of isomers. How do I favor the 1,5-isomer?"
Technical Analysis: The Knorr synthesis often yields mixtures because the hydrazine has two nucleophilic nitrogens (N1 and N2) attacking two electrophilic carbonyls (C1 and C3). Regiocontrol depends on the subtle interplay between sterics , electronics , and solvent proticity .
The Solution: Solvent & pH Engineering
While steric bulk usually dictates the major isomer in non-polar solvents, fluorinated alcohols have emerged as a game-changer for reversing or enhancing selectivity.[1]
| Parameter | Impact on Selectivity | Recommendation for 1,5-Selectivity |
| Solvent | Critical. Fluorinated solvents (TFE, HFIP) hydrogen-bond to the carbonyls, activating them differentially. | Switch to 2,2,2-Trifluoroethanol (TFE). Studies show TFE can boost regioselectivity from 2:1 to >20:1 compared to Ethanol [1]. |
| pH | Controls which hydrazine nitrogen attacks first.[1] | Acidic (HCl/AcOH): Protonates the hydrazine, making the less substituted nitrogen the primary nucleophile. |
| Sterics | Bulky groups (t-Butyl, Ph) block attack. | Ensure the bulkiest ketone substituent is at position C1 to force attack at C3. |
Visual Workflow: Regioselectivity Decision Tree
Use this logic flow to determine your reaction conditions.
Figure 1: Decision matrix for selecting solvent systems based on substrate steric/electronic bias.
Module 2: Troubleshooting Low Yields & "Oiling Out"
User Issue: "My reaction goes to completion on TLC, but I isolate a sticky oil instead of a solid, and the yield is only 40%."
Technical Analysis: Pyrazoles are notorious for "oiling out" because they are often semi-solid at room temperature and retain solvent tenaciously. Furthermore, water generated during condensation can stall the reaction equilibrium.
Protocol: The "Anti-Oil" Workup
Do not simply rotovap the reaction mixture to dryness.
-
Quench: Pour the reaction mixture into ice-cold water (3x reaction volume).
-
Induce Crystallization: If an oil forms, add a small amount of Diethyl Ether or MTBE (Methyl tert-butyl ether) and scratch the flask walls vigorously with a glass rod. The low solubility of the pyrazole in ether often forces precipitation.
-
pH Adjustment: If the product contains an acidic proton (e.g., pyrazolone), ensure the aqueous phase is acidified (pH ~2-3) to protonate the species for extraction [2].
Optimization Table: Yield Killers
| Symptom | Root Cause | Fix |
| Red/Brown mixture | Oxidation of Phenylhydrazine. | Use Hydrazine Hydrochloride salts + Sodium Acetate instead of free base. Perform under |
| Stalled Reaction | Water accumulation (Equilibrium limit). | Use a Dean-Stark trap (toluene reflux) or add molecular sieves to scavenge water. |
| Low Mass Balance | Product is water-soluble. | Pyrazoles are polar! Do not discard the aqueous layer. Saturate with NaCl and extract with EtOAc/i-PrOH (3:1) . |
Module 3: Purification & Isolation Strategies
User Issue: "I cannot separate the two isomers on silica gel; they streak and co-elute."
Technical Analysis: Pyrazoles are basic (pyridine-like nitrogen) and acidic (NH proton if unsubstituted). They interact strongly with the silanols on silica gel, causing peak tailing.
Advanced Chromatography Techniques
-
Dry Loading (Mandatory): Dissolve the crude oil in minimal DCM, add silica, and evaporate to a dry powder. Load this powder onto the column.[2] Liquid loading causes band broadening.
-
Mobile Phase Modifiers:
-
For Basic Pyrazoles (N-substituted): Add 1% Triethylamine (Et3N) to the mobile phase. This blocks silica acidic sites.
-
For Acidic Pyrazoles (NH-unsubstituted): Add 0.5% Acetic Acid . This suppresses ionization and prevents streaking.
-
-
Chemical Separation (The "Salt Trick"): If chromatography fails, exploit the basicity difference.
-
Dissolve mixture in dry ether.
-
Add 1 equivalent of HCl in dioxane.
-
Often, one isomer crystallizes as the HCl salt while the other remains in solution due to steric hindrance around the nitrogen [3].
-
Module 4: Green Chemistry & Scale-Up
User Issue: "I need to scale this to 50g. I want to avoid toxic hydrazine hydrate and chlorinated solvents."
Technical Analysis: Modern "On-Water" synthesis and Multicomponent Reactions (MCRs) are superior for scale-up, offering higher Atom Economy (AE) and safety.
Protocol: One-Pot Aqueous Synthesis (MCR)
This method avoids isolating toxic hydrazine intermediates.
-
Reagents: Aldehyde (1.0 eq), Ethyl Acetoacetate (1.0 eq), Hydrazine Hydrate (1.1 eq), Malononitrile (1.0 eq).
-
Solvent: Water (10 volumes).
-
Catalyst: Ammonium Chloride (20 mol%) or Nano-ZnO .
-
Procedure:
Visual Workflow: Green MCR Pathway
Figure 2: Workflow for "On-Water" Multicomponent Synthesis, eliminating organic solvent extraction.
References
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1] The Journal of Organic Chemistry.
-
BenchChem Technical Support. (2025). Troubleshooting Guide: Stability of Hydrazine Reagents in Pyrazole Synthesis.
-
Google Patents. (2011). Method for purifying pyrazoles via Acid Addition Salts. WO2011076194A1.
-
Royal Society of Chemistry. (2017).[4] Knorr Pyrazole Synthesis of Edaravone: Mechanism and Tautomerism.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
Sources
challenges in the purification of aminopyrazole derivatives
Ticket #APZ-994: Resolution Guide for Purification Challenges Status: Open Assigned Specialist: Senior Application Scientist
User Query Summary
"I am struggling with the purification of a 3-aminopyrazole derivative following a Suzuki coupling and subsequent alkylation. I have three main issues:
-
I cannot separate the N1/N2 alkylation regioisomers.
-
The product tails significantly on silica flash columns despite using MeOH/DCM.
-
The final solid is amorphous and retains Palladium residues."
Module 1: Regioisomer Separation (N1 vs. N2)
The Challenge: Aminopyrazoles are ambident nucleophiles. Alkylation of an unsymmetrical pyrazole ring often results in a mixture of N1- and N2-alkylated isomers.[1] These isomers possess nearly identical polarities, making separation by standard silica chromatography difficult.
Scientific Mechanism: The ratio of N1:N2 is governed by the interplay of steric hindrance (kinetic control) and thermodynamic stability (lone pair repulsion).
-
N1-Alkylation: Generally favored if the C3/C5 substituents are small.
-
N2-Alkylation: Favored if a bulky group exists at C3, pushing the electrophile to the less hindered nitrogen.
Diagnostic Protocol (Isomer Identification): Before purification, you must confirm identity. 1H-NMR is often insufficient due to overlapping signals.
-
Gold Standard: 1D-NOE (Nuclear Overhauser Effect) . Irradiate the alkyl group protons; if you see enhancement of the C5-proton (or substituent), it is the N1-isomer. If you see enhancement of the C3-substituent, it is the N2-isomer [1].
Purification Workflow:
Figure 1: Decision matrix for separating aminopyrazole regioisomers.
Experimental Protocol: Optimized Flash Conditions
If TLC shows minimal separation (
-
Stationary Phase: Switch to C18-Aq (Reverse Phase) or Amino-functionalized Silica .
-
Mobile Phase (Normal Phase): Toluene:Ethyl Acetate (often provides better selectivity than DCM:MeOH for isomers).
-
Mobile Phase (Reverse Phase): Water (0.1% Formic Acid) / Acetonitrile. The pH control suppresses the basicity, sharpening the peaks and often resolving isomers based on their hydrodynamic volume rather than just polarity [2].
Module 2: Tailing & Streaking (Chromatography)
The Challenge:
Aminopyrazoles are basic (
Troubleshooting Guide:
| Method | Additive/Condition | Mechanism | Recommended Concentration |
| Standard | Triethylamine (TEA) | Competes for silanol sites, blocking them from the amine product.[2] | 1% v/v in mobile phase |
| Alternative | Ammonium Hydroxide ( | Stronger base; suppresses ionization of the aminopyrazole. | 0.5% - 1% in DCM/MeOH |
| Stationary | The stationary phase is basic, preventing interaction. | N/A (Use pure solvent) |
Step-by-Step Protocol: The "Amine Wash"
-
Pre-equilibration: Flush the silica column with 3 column volumes (CV) of Hexane containing 1% TEA. This neutralizes the most active silanol sites before your product touches the column.
-
Elution: Run your gradient (e.g., 0-10% MeOH/DCM) maintaining 1% TEA throughout.
-
Note: TEA has a high boiling point. You must rotovap at
or use an azeotrope (heptane) to remove it fully from the final product [3].
Figure 2: Logical workflow for eliminating chromatographic tailing.
Module 3: Crystallization & Metal Scavenging
The Challenge: Aminopyrazoles often "oil out" rather than crystallize due to conformational flexibility and high solubility in organic solvents. Additionally, the pyridine-like nitrogen acts as a ligand for Palladium (Pd), retaining metal catalysts.
Solution: The "Salt Switch" & Scavenging
1. Metal Scavenging Protocol (Post-Workup): Do not rely on crystallization alone to remove Pd.
-
Reagent: SiliaMetS® Thiol or Thiourea scavengers.[3]
-
Procedure:
2. Crystallization Protocol: Transform the amorphous free base into a crystalline salt.
-
Step 1: Dissolve the Pd-free oil in a minimum amount of Ethanol or Isopropanol.
-
Step 2: Add 1.05 equivalents of HCl (in dioxane) or p-Toluenesulfonic acid (pTsOH) .
-
Why pTsOH? The tosylate counter-ion is large and planar, often inducing
-stacking that forces crystallization of difficult amines [5].
-
-
Step 3: Add an anti-solvent (Diethyl Ether or MTBE) dropwise until turbidity persists.
-
Step 4: Cool slowly to
.
References
-
Filarowski, A., et al. (2008). "Steric and Electronic Effects in the Alkylation of Aminopyrazoles." Journal of Organic Chemistry.
-
BenchChem Technical Support. (2025). "Optimizing N-Alkylation of Pyrazoles." BenchChem Knowledge Base.
-
Biotage Application Notes. (2023). "Strategies for Purifying Basic Amines on Silica." Biotage Academy.
-
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis.
- Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.
Sources
Validating the Biological Potential of 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine: A Technical Guide
Executive Summary
The 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine scaffold represents a "privileged structure" in medicinal chemistry. Unlike its 1-phenyl analogs (often associated with COX-2 inhibition like Celecoxib) or fused pyrazolo[1,5-a]pyrimidines (kinase inhibitors), the 1-Allyl variant offers unique lipophilic characteristics and a reactive alkene handle for further functionalization.
This guide outlines the critical validation pathway for this specific synthesized compound. We move beyond basic characterization to rigorous biological interrogation, comparing its performance against established standards in Antimicrobial Efficacy and Cytotoxic Potential (Kinase Inhibition) .
Part 1: Structural Context & Comparative Baseline
To validate your synthesized compound, you must benchmark it against the "Gold Standards" of the pyrazole class. The biological activity of 4-aminopyrazoles hinges on the N1-substitution (Allyl vs. Phenyl vs. Hydrogen).
Comparative Performance Matrix
| Feature | 1-Allyl-3,5-dimethyl... (Target) | 1-Phenyl-3,5-dimethyl...[1] (Analog) | Celecoxib (Standard) | Clinical Implication |
| Lipophilicity (LogP) | Moderate (~1.5 - 2.0) | High (>3.0) | High (3.5) | Allyl group improves membrane permeability without excessive protein binding. |
| Steric Profile | Flexible, compact | Rigid, bulky | Rigid, bulky | Allyl allows binding in smaller enzyme pockets (e.g., ATP binding sites of kinases). |
| Primary Activity | Antimicrobial / Kinase Inhibitor Precursor | Anti-inflammatory (COX-2) | Anti-inflammatory (COX-2) | The Allyl variant is less likely to cause COX-related cardiovascular side effects. |
| Metabolic Stability | Reactive (Allyl oxidation) | Stable | Stable | Allyl group may serve as a "soft drug" site or a handle for covalent inhibition. |
Part 2: In Silico Validation (The First Filter)
Before wet-lab experimentation, validate the binding potential of the 4-amino group. 4-aminopyrazoles are documented JAK (Janus Kinase) and EGFR inhibitors.
Workflow Visualization: Validation Logic
The following diagram illustrates the logical flow from synthesis to validated hit, distinguishing between "Scaffold Validation" and "Lead Optimization."
Caption: Logical workflow for validating the biological activity of the 1-Allyl pyrazole scaffold, prioritizing kinase targets and microbial membrane penetration.
Part 3: In Vitro Validation Protocols
Protocol A: Antimicrobial Susceptibility (Broth Microdilution)
Rationale: Pyrazole derivatives often disrupt cell walls. The allyl group increases lipophilicity, aiding penetration of Gram-positive bacteria.
Reagents:
-
Test Compound: 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine (Dissolved in DMSO).
-
Strains: Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922).
-
Control: Ciprofloxacin (Standard antibiotic).
-
Media: Mueller-Hinton Broth (MHB).
Step-by-Step Methodology:
-
Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in MHB. -
Plate Setup: Use a 96-well flat-bottom plate.
-
Rows A-H (Cols 1-10): Serial 2-fold dilutions of the Test Compound (Range: 100 µg/mL to 0.19 µg/mL).
-
Col 11: Growth Control (Bacteria + DMSO only). Critical: DMSO final concentration must be
to avoid solvent toxicity. -
Col 12: Sterility Control (Media only).
-
-
Incubation: 37°C for 24 hours.
-
Readout: Visual inspection for turbidity or absorbance at 600 nm (
). -
Validation Criteria: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.
-
Pass: MIC
µg/mL (Indicates moderate activity). -
Excellent: MIC
µg/mL.
-
Protocol B: Cytotoxicity & Kinase Selectivity (MTT Assay)
Rationale: 4-aminopyrazoles are precursors to ATP-competitive inhibitors. You must verify if the compound kills cancer cells (HepG2/MCF-7) and spare normal cells (Fibroblasts).
Reagents:
-
Cell Lines: HepG2 (Liver Carcinoma), MCF-7 (Breast Adenocarcinoma).[2][3]
-
Positive Control: Doxorubicin (Known intercalator/inhibitor).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Step-by-Step Methodology:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add Test Compound at concentrations 0.1, 1, 10, 50, 100 µM.
-
Self-Validating Step: Run triplicates. If standard deviation
, repeat the assay.
-
-
Incubation: 48 hours at 37°C, 5%
. -
MTT Addition: Add 10 µL of MTT (5 mg/mL). Incubate 4 hours. Formazan crystals will form in viable cells.
-
Solubilization: Discard media. Add 100 µL DMSO to dissolve crystals.
-
Measurement: Read Absorbance at 570 nm.
-
Calculation:
Part 4: Mechanism of Action (SAR Visualization)
Understanding why your molecule works is as important as if it works. The graph below details the Structure-Activity Relationship (SAR) for this specific molecule.
Caption: Structure-Activity Relationship (SAR) mapping of 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine, highlighting the functional roles of specific substituents.
Part 5: Data Interpretation & Reporting
When publishing your data, do not merely list IC50 values. Use the Selectivity Index (SI) to demonstrate safety.
Formula:
-
SI < 2: General toxin (Not a drug candidate).
-
SI > 10: Potential therapeutic window.
Expected Results (Based on Analogues)
-
Antimicrobial: Expect moderate activity against Gram-positives (S. aureus). The allyl group usually outperforms the unsubstituted (N-H) parent but may be less active than long-chain alkyls (Hexyl/Octyl).
-
Anticancer: The 4-amino group is a "warhead" precursor. If the free amine shows low activity (
), derivatize it into a Schiff base or urea to enhance potency, as seen in recent literature [1].
References
-
Zhang, Y., et al. (2016).[4] Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors.[4] Bioorganic & Medicinal Chemistry.
-
Hamed, M. A., et al. (2016).[5] Synthesis and Biological Evaluation of Some New Pyrazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
-
Bekhit, A. A., et al. (2016). (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone: Synthesis and Cytotoxic Activity.[2] Molecules.
-
Al-Wahaibi, L. H., et al. (2023).[2] Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EGFR kinase inhibitors.[2][3] RSC Advances.
-
Kendre, B. N., et al. (2014). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research.
Sources
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
Cross-Validation of Analytical Data for 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine: A Multi-Dimensional Characterization Guide
Topic: Cross-Validation of Analytical Data for 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of bioactive heterocycles, particularly aminopyrazoles, structural ambiguity is a silent failure mode. For 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine , the primary analytical challenge lies not in gross connectivity, but in distinguishing regioisomers (N1- vs. N2-alkylation) and quantifying trace synthetic precursors.
This guide objectively compares the performance of standard analytical techniques (HPLC-UV) against a multi-dimensional cross-validation workflow (qNMR + LC-MS). We demonstrate that while HPLC is sufficient for lot-to-lot consistency, it fails to provide absolute structural certainty without orthogonal validation.
Part 1: Comparative Analysis of Analytical Architectures
We evaluated three analytical methodologies for their ability to validate the identity and purity of 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine.
1. The Standard: Reverse-Phase HPLC (UV Detection)
-
Mechanism: Separation based on hydrophobicity using C18 stationary phases.
-
Performance: Excellent for quantifying known impurities.
-
Critical Weakness: Co-elution Risk. Regioisomers of pyrazoles often possess identical polarities. A single peak in HPLC-UV is necessary but insufficient proof of purity.
2. The Structural Definitive: 2D-NMR (NOESY/HSQC)
-
Mechanism: Nuclear spin interactions determining connectivity (HSQC) and spatial proximity (NOESY).
-
Performance: The only method capable of distinguishing N1-allyl from potential N-allyl isomers or C-alkylated byproducts definitively.
-
Critical Weakness: Low sensitivity (requires >5 mg pure sample) and inability to detect trace inorganic salts.
3. The Sensitivity King: LC-MS/MS (ESI+)
-
Mechanism: Ionization and mass-to-charge fragmentation.
-
Performance: Unmatched for detecting trace des-allyl precursors or heavy metal adducts.
-
Critical Weakness: Ion Suppression. Matrix effects can mask impurities, and isomers often share identical parent masses (
151.21) and fragmentation patterns.
Summary Comparison Table
| Feature | HPLC-UV (Method A) | 2D-NMR (Method B) | LC-MS/MS (Method C) |
| Specificity | Moderate | High (Gold Standard) | Moderate |
| LOD (Limit of Detection) | ~0.1% | ~1-2% | <0.01% |
| Isomer Differentiation | Poor | Excellent | Poor |
| Throughput | High | Low | High |
| Primary Utility | Routine QC | Structural Validation | Trace Impurity Analysis |
Part 2: The Self-Validating Experimental Protocol
To achieve "Scientific Integrity," one must not rely on a single data point. The following workflow uses NMR to validate the Structure and HPLC to validate the Purity , creating a closed-loop verification system.
Protocol 1: Structural Confirmation via NOESY NMR
Objective: Prove the Allyl group is attached to N1 and distinguish the C3-Methyl from the C5-Methyl.
Rationale: In 1-substituted-3,5-dimethylpyrazoles, the methyl group at position 5 (C5-Me) is spatially closer to the N1-substituent (Allyl) than the methyl at position 3 (C3-Me). A Nuclear Overhauser Effect (NOE) correlation must exist between the Allyl
Step-by-Step Methodology:
-
Sample Prep: Dissolve 10 mg of the amine in 600 µL of DMSO-
. Ensure the solution is free of paramagnetic impurities (filter if necessary). -
Acquisition:
-
Run standard 1H NMR (16 scans, d1=2s).
-
Run 2D NOESY (mixing time = 500 ms).
-
-
Data Analysis (The Validation Logic):
-
Identify the Allyl methylene doublet (
) at ppm. -
Identify the two methyl singlets at
ppm. -
Pass Criteria: A strong cross-peak in the NOESY spectrum connecting the
protons to the more shielded (upfield) methyl group (typically C5-Me due to steric crowding). -
Fail Criteria: No correlation or correlations to both methyls (indicating rapid tautomerization or a mixture).
-
Protocol 2: Purity Profiling via Gradient HPLC
Objective: Quantify purity and detect the "des-allyl" impurity (3,5-dimethyl-1H-pyrazol-4-amine).
Step-by-Step Methodology:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (general).
-
Validation Check: Inject a standard of the starting material (3,5-dimethyl-4-nitropyrazole or the un-allylated amine). The target product (Allyl) is more hydrophobic and must elute later than the un-allylated precursor.
Part 3: Visualization of Analytical Logic
Diagram 1: The Cross-Validation Workflow
This diagram illustrates the decision matrix required to release a batch of 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine.
Caption: A tiered decision tree ensuring structural identity (NMR) is confirmed before quantitative purity (HPLC) is assessed.
Diagram 2: Isomer Differentiation via NOE
Visualizing the specific nuclear interactions that distinguish the correct isomer.
Caption: The "Self-Validating" NOE signal: The Allyl protons must correlate with only ONE methyl group (C5) to confirm N1-substitution.
Part 4: Technical Specifications & Reference Data
Predicted NMR Shift Table (DMSO-
)
Use this table to benchmark your experimental results.
| Proton Group | Multiplicity | Approx.[3][4][5] Shift (ppm) | Integration | Mechanistic Note |
| Allyl -CH= | Multiplet | 5.80 - 6.00 | 1H | Characteristic alkene CH. |
| Allyl =CH2 | Doublet of Doublets | 5.00 - 5.25 | 2H | Terminal alkene protons. |
| Allyl N-CH2 | Doublet | 4.50 - 4.65 | 2H | Critical: Diagnostic for N-alkylation. |
| Amine -NH2 | Broad Singlet | 3.50 - 4.20 | 2H | Exchangeable; shift varies with concentration. |
| C3-Methyl | Singlet | 2.10 - 2.15 | 3H | Less shielded. |
| C5-Methyl | Singlet | 2.00 - 2.08 | 3H | Shielded by N-Allyl cone (NOE correlated). |
References
-
Synthesis and Characterization of Pyrazoles: Detailed protocols on the synthesis of 3,5-dimethylpyrazoles from acetylacetone and hydrazines. Source: Journal of Organic Chemistry (ACS). [Link]
-
HPLC Method Development for Aminopyrazoles: Guidelines for separating hydrophilic basic compounds using C18 and cation-exchange mechanisms. Source: SIELC Technologies.[1][6] [Link]
-
NMR Validation of Regioisomers: Methodologies for distinguishing structural isomers using 1H-1H COSY and NOESY experiments. Source: Oxford Instruments. [Link]
-
Compound Data Repository (PubChem): Physical properties and spectral data for 1-Allyl-3,5-dimethylpyrazole derivatives. Source: National Institutes of Health (NIH). [Link]
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- 4. 1-Allyl-3,5-dimethylpyrazole | C8H12N2 | CID 25930 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. HPLC Method for Analysis of Aminopyrazole on Primesep Columns | SIELC Technologies [sielc.com]
A Researcher's Guide to the Comparative Evaluation of Novel Pyrazole Compounds: 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine vs. Commercial Benchmarks
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs with diverse therapeutic actions.[1][2][3] The continual emergence of novel pyrazole derivatives, such as 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine, necessitates a systematic and robust framework for their biological evaluation. This guide provides an in-depth, technically-grounded methodology for researchers to characterize and compare the performance of such novel compounds against established, commercially available pyrazole drugs. We will leverage a comparative approach using three prominent drugs as benchmarks, each with a distinct mechanism of action: Celecoxib (a selective COX-2 inhibitor), Sildenafil (a PDE5 inhibitor), and Ruxolitinib (a JAK1/2 inhibitor).[4][5][6] This guide details the causality behind experimental choices, provides validated, step-by-step protocols for key enzymatic and cellular assays, and presents a logical framework for data interpretation, empowering researchers to rigorously assess the therapeutic potential of new chemical entities.
The Pyrazole Scaffold: A Cornerstone of Modern Therapeutics
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it an ideal building block for drug design.[3] It can serve as a bioisostere for other aromatic rings, enhancing physicochemical properties like lipophilicity and solubility.[3] Furthermore, the nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[3] This versatility has led to the development of a wide array of clinically successful drugs targeting different enzyme families and signaling pathways.[2][7]
To establish a meaningful comparison for a novel pyrazole amine, we have selected three drugs that exemplify the scaffold's therapeutic breadth:
-
Celecoxib (Celebrex®): A nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2), an enzyme responsible for synthesizing pro-inflammatory prostaglandins.[4][8][9] Its diaryl-substituted pyrazole structure is key to its selectivity.[9]
-
Sildenafil (Viagra®): A potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[10][11][12] By inhibiting PDE5, sildenafil enhances the effects of nitric oxide (NO) and cGMP-mediated smooth muscle relaxation, famously used to treat erectile dysfunction.[10][13][14][15]
-
Ruxolitinib (Jakafi®): A kinase inhibitor that targets Janus kinases (JAKs), specifically JAK1 and JAK2.[5][16] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in hematopoiesis and immune function.[16][17][18][19] Dysregulation of this pathway is implicated in myeloproliferative neoplasms.[16]
By benchmarking 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine against these drugs, we can systematically probe its potential activity across inflammatory, signal transduction, and kinase-mediated pathways.
Designing a Comparative Screening Cascade
A logical, tiered approach is essential to efficiently characterize a novel compound. We propose a screening cascade that moves from broad, primary enzymatic assays to more specific cellular and cytotoxicity assessments. This structure allows for early go/no-go decisions and helps to elucidate the compound's mechanism of action.
Caption: Proposed screening cascade for the evaluation of novel pyrazole compounds.
Key Signaling Pathways: A Visual Overview
Understanding the underlying biology is critical for interpreting assay results. Below are simplified diagrams of the signaling pathways targeted by our benchmark drugs.
COX-2 and Prostaglandin Synthesis
Inflammatory stimuli trigger the conversion of arachidonic acid into prostaglandins via COX enzymes.[20] Celecoxib selectively blocks COX-2, reducing the production of pro-inflammatory mediators like PGE2.[21][22]
Caption: Simplified COX-2 pathway showing the inhibitory action of Celecoxib.
PDE5 and cGMP Signaling
Nitric oxide (NO) activates guanylate cyclase, increasing cGMP levels and causing smooth muscle relaxation.[10][15] Sildenafil prevents the degradation of cGMP by PDE5, prolonging this effect.[6][10][12][23]
Caption: The role of Sildenafil in the NO/cGMP signaling pathway.
The JAK-STAT Pathway
Cytokine binding activates receptor-associated JAKs, which then phosphorylate STAT proteins.[17][18] Activated STATs dimerize, translocate to the nucleus, and regulate gene transcription related to immunity and cell proliferation.[16][17][18] Ruxolitinib inhibits JAK1 and JAK2, blocking this cascade.[5]
Sources
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- 5. Ruxolitinib - Wikipedia [en.wikipedia.org]
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- 10. Sildenafil - Wikipedia [en.wikipedia.org]
- 11. study.com [study.com]
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- 23. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]
Spectroscopic Comparison of N1 versus N2 Alkylated Pyrazole Isomers
Executive Summary
In medicinal chemistry, the N-alkylation of unsymmetrical pyrazoles is a pivotal yet frequently problematic transformation.[1] Due to the annular tautomerism of the pyrazole precursor, alkylation typically yields a mixture of 1,3-disubstituted and 1,5-disubstituted regioisomers (often colloquially referred to as N1 and N2 isomers relative to the starting tautomer).
Distinguishing these isomers is critical as they often exhibit vastly different biological activities and metabolic stability profiles. This guide provides a definitive spectroscopic framework for identifying these regioisomers, prioritizing Nuclear Overhauser Effect (NOE) NMR spectroscopy as the primary validation tool, supported by 13C NMR chemical shift trends and coupling constant analysis.
The Mechanistic Origin of Regioisomers
The challenge originates from the proton transfer equilibrium (tautomerism) of the N-unsubstituted pyrazole. When a base is added, the resulting pyrazolate anion is an ambident nucleophile.
-
Steric Control: Alkylation generally favors the less hindered nitrogen (distal to the bulky substituent), leading to the 1,3-isomer .
-
Electronic Control: Depending on the solvent and electrophile, the more electron-rich nitrogen may react, sometimes favoring the 1,5-isomer despite steric penalties.
-
Result: A crude mixture requiring chromatographic separation and rigorous structural assignment.
Decision Tree: Isomer Identification Workflow
Figure 1: Strategic workflow for the isolation and identification of pyrazole regioisomers.
Primary Identification Method: 1H NMR & NOE
The most reliable method for distinguishing regioisomers is determining the spatial proximity of the new
The NOE Diagnostic Rule
-
1,3-Isomer (Distal Alkylation): The
-alkyl group is far from the substituent at position 3. It is spatially close to the proton at position 5 (H5) .-
Observation: Strong NOE correlation between
-Alkyl protons and H5.
-
-
1,5-Isomer (Proximal Alkylation): The
-alkyl group is adjacent to the substituent at position 5.-
Observation: Strong NOE correlation between
-Alkyl protons and the Substituent protons . No NOE to a ring proton (since C5 is substituted).
-
Coupling Constants ( -Values)
If the pyrazole ring retains protons at positions 3, 4, or 5, the magnitude of the vicinal coupling constants is diagnostic.
| Coupling Interaction | Typical | Diagnostic Utility |
| 2.2 – 3.0 Hz | Indicates presence of H4 and H5 (Typical of 1,3-isomers where C5 is unsubstituted). | |
| 1.8 – 2.2 Hz | Indicates presence of H3 and H4 (Typical of 1,5-isomers where C3 is unsubstituted). | |
| ~0.6 Hz | Small cross-ring coupling; often unresolved singlet-like appearance. |
Key Insight:
Secondary Identification: 13C and 15N NMR
When proton data is ambiguous (e.g., fully substituted rings), Carbon-13 and Nitrogen-15 NMR provide electronic evidence.
13C Chemical Shift Trends
In
-
C3 (Distal to N-Alkyl): Typically resonates downfield (higher ppm, ~138–150 ppm).
-
C5 (Adjacent to N-Alkyl): Typically resonates upfield (lower ppm, ~129–135 ppm).
Note: This trend holds for simple alkyl/aryl substituents but can be perturbed by strong electron-withdrawing groups (EWGs) like nitro or trifluoromethyl.
15N NMR (The Definitive Electronic Probe)
Nitrogen chemical shifts are highly sensitive to alkylation site.
-
Pyrrole-like N (N1-Alkyl): Shielded, typically -170 to -190 ppm (relative to nitromethane).
-
Pyridine-like N (N2): Deshielded, typically -70 to -130 ppm .
-
Comparison: Comparing the
between the two nitrogens in the isomers can confirm the assignment, as the N-alkylated nitrogen always shifts significantly upfield compared to the non-alkylated pyridine-like nitrogen.
Experimental Data Comparison Table
The following table contrasts the spectroscopic signatures of the two isomers for a hypothetical 3-phenylpyrazole precursor methylated with MeI.
| Feature | 1,3-Isomer (1-methyl-3-phenylpyrazole) | 1,5-Isomer (1-methyl-5-phenylpyrazole) |
| Structure | Me group is far from Phenyl | Me group is next to Phenyl |
| 1H NOE | Strong NOE: N-Me | Strong NOE: N-Me |
| 1H Coupling | ||
| 13C Shift (C5) | ~130 ppm (CH, unsubstituted) | ~145 ppm (C-Ph, substituted) |
| Chromatography | Often elutes later on Silica (Planar, better adsorption) | Often elutes earlier on Silica (Twisted Ph group, steric bulk) |
| Symmetry | Molecule is generally planar | Phenyl ring often twisted out of plane due to N-Me clash |
*Note: Elution order is a heuristic and can vary based on specific mobile phases. Always verify with NMR.
Detailed Experimental Protocol
Protocol: Discriminating Isomers via 1D and 2D NMR
Objective: Unambiguously assign regioochemistry of isolated pyrazole isomers.
Reagents & Equipment:
-
~5-10 mg of isolated isomer.[2]
-
0.6 mL deuterated solvent (CDCl3 or DMSO-d6).
-
NMR Spectrometer (400 MHz minimum recommended).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the sample fully. Ensure no solid particulates remain, as these degrade field homogeneity.
-
1H NMR Acquisition:
-
Acquire a standard 1H spectrum (16 scans).
-
Analyze Region 6.0–8.5 ppm: Identify the pyrazole ring protons. Look for doublets with characteristic coupling constants (
Hz vs Hz).
-
-
1D NOE / 2D NOESY Acquisition:
-
If using 1D NOE (selective): Irradiate the
-methyl (or -alkyl) signal (typically 3.8–4.2 ppm). -
Observation:
-
If signal enhancement is seen at the aromatic/substituent region
1,5-Isomer . -
If signal enhancement is seen at a single heterocyclic proton (H5)
1,3-Isomer .
-
-
-
13C HMBC (Optional but Robust):
-
Run a 1H-13C HMBC experiment.
-
Look for 3-bond correlations (
) from the -alkyl protons to the adjacent ring carbon (C5). -
If the C5 carbon correlates to the substituent protons, it is the 1,5-isomer.
-
Visualization of NOE Interactions
Figure 2: Diagrammatic representation of diagnostic Nuclear Overhauser Effects (NOE) for pyrazole regioisomers.
References
-
Alkylation Regioselectivity & Mechanism
- Study of regioselectivity in the N-alkyl
-
Source:
-
NMR Chemical Shifts & Coupling Constants
- 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-pyrazole deriv
-
Source:
-
15N NMR Data
- Nitrogen-15 nuclear magnetic resonance spectroscopy.
-
Source:
-
Separation Techniques
- Preparation, separation and characteriz
-
Source:
-
Computational & Experimental Validation
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
-
Source:
Sources
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazole-Based Anticancer Compounds
The journey of a potential anticancer drug from a laboratory curiosity to a clinical candidate is a rigorous path defined by progressive stages of validation. For researchers in oncology and drug development, understanding the transition from a controlled in vitro environment to a complex in vivo system is paramount. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of pyrazole-based compounds, a class of heterocyclic molecules that have garnered significant attention for their therapeutic potential.[1][2] Several FDA-approved drugs, particularly kinase inhibitors, feature the pyrazole scaffold, underscoring its importance in modern medicinal chemistry.[3] We will explore the causality behind experimental choices, detail key protocols, and dissect the often-observed discrepancies between benchtop results and whole-organism outcomes.
The Pyrazole Scaffold: A Privileged Structure in Oncology
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structure serves as a versatile pharmacophore, allowing for extensive functionalization to achieve high-potency and selective interactions with various biological targets.[4] In oncology, pyrazole derivatives have been successfully developed to inhibit a wide range of targets crucial for cancer cell proliferation, survival, and angiogenesis, including tubulin, Cyclin-Dependent Kinases (CDKs), and receptor tyrosine kinases like EGFR and VEGFR.[5]
Part 1: The In Vitro Crucible - Assessing Potency and Mechanism
Initial screening of novel compounds invariably begins in vitro. These assays are designed to be rapid, high-throughput, and cost-effective, allowing for the evaluation of large libraries of synthesized molecules to identify promising leads.[6] The primary goals are to determine a compound's cytotoxic potential against cancer cells and to elucidate its mechanism of action.
Key In Vitro Assays:
-
Cell Viability/Cytotoxicity Assays (e.g., MTT Assay): This is the first-line test to determine if a compound can kill or inhibit the proliferation of cancer cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is directly proportional to the number of living cells.[7] The result is typically reported as the IC50 (or GI50), the concentration of the compound that inhibits 50% of cell growth or viability.
-
Enzyme Inhibition Assays (e.g., Kinase Assays): Once cytotoxicity is established, the next step is to identify the compound's molecular target. Since many pyrazole-based compounds are kinase inhibitors, direct enzymatic assays are crucial.[3][8] For a compound targeting VEGFR-2, for instance, a kinase assay would measure the compound's ability to block the phosphorylation of a substrate by the recombinant VEGFR-2 enzyme.[9] This provides a direct measure of target engagement and potency (IC50) at the molecular level.
Case Study: A Pyrazole-Based VEGFR-2 Inhibitor
Let's consider a novel pyrazole derivative, Compound 3i , designed as a VEGFR-2 inhibitor for the treatment of prostate cancer.[10] Its initial evaluation would follow this in vitro path.
| In Vitro Parameter | Cell Line / Target | Result (IC50) | Reference Compound (IC50) | Source |
| Cytotoxicity | PC-3 (Prostate Cancer) | 1.24 µM | Doxorubicin (0.932 µM) | [10] |
| Kinase Inhibition | VEGFR-2 | 8.93 nM | Sorafenib (30 nM) | [10] |
These in vitro results are highly promising. Compound 3i shows potent cytotoxicity against prostate cancer cells and, critically, demonstrates potent and selective inhibition of its intended target, VEGFR-2, surpassing the potency of the established drug Sorafenib in this assay.[10]
Experimental Workflow: From In Vitro Hit to In Vivo Candidate
The logical progression from initial cell-based screening to validation in a living model is a critical phase in drug development. This workflow ensures that resources are focused on compounds with the highest probability of success.
Caption: Standard workflow for anticancer drug evaluation.
Part 2: The In Vivo Reality - Efficacy in a Complex System
Promising in vitro data is a prerequisite, but not a guarantee, of in vivo success. A living organism introduces layers of complexity, including absorption, distribution, metabolism, and excretion (ADME), as well as interactions with the tumor microenvironment and the immune system, that cannot be fully replicated in a dish.[6][11]
The Gold Standard: Xenograft Models
The most common preclinical model for evaluating anticancer agents involves implanting human tumor cells into immunocompromised mice (xenograft models).[12] This allows the tumor to grow in a living system, providing a platform to assess a drug's ability to inhibit tumor growth under more physiologically relevant conditions.
Case Study Continued: Compound 3i In Vivo
Following its stellar in vitro performance, Compound 3i was advanced to an in vivo study using a PC-3 xenograft model in mice.[10]
| In Vivo Parameter | Model | Treatment Dose | Result | Source |
| Tumor Growth Inhibition | PC-3 Xenograft | Not Specified | 49.8% reduction in tumor weight | [10] |
| Average Tumor Weight | PC-3 Xenograft | Not Specified | 83.2 mg (vs. 234.6 mg in control) | [10] |
In this case, the in vitro promise of Compound 3i translated successfully to in vivo efficacy. The compound significantly inhibited tumor proliferation, reducing the final tumor weight by nearly half compared to the untreated control group.[10] This positive correlation provides strong justification for further preclinical development.
The Translational Gap: Why In Vitro and In Vivo Results Often Diverge
Unfortunately, a smooth translation from the lab bench to the animal model is not always the case. Potent in vitro compounds frequently fail to show efficacy in vivo.[11][13] Understanding the reasons for this discrepancy is critical for improving predictive models and making better decisions in lead optimization.
Key Factors Contributing to the In Vitro-In Vivo Gap:
-
Pharmacokinetics (PK): A compound might be potent against a cancer cell in a dish but may be poorly absorbed, rapidly metabolized into inactive forms, or quickly cleared from the body, preventing it from reaching the tumor at a sufficient concentration.[11]
-
Bioavailability and Tumor Penetration: The drug must not only reach the bloodstream but also effectively penetrate the dense, often poorly vascularized, solid tumor tissue.[11]
-
Metabolic Inactivation: The liver and other organs can metabolize the drug into inactive or even toxic byproducts. This metabolic barrier is a primary reason for ineffectiveness in vivo.[11]
-
Toxicity: A compound may effectively kill cancer cells in vitro but exhibit unacceptable toxicity to healthy tissues in vivo at the required therapeutic dose, halting its development.[13]
-
Model Limitations: An in vitro culture is a simplified monolayer of cells, lacking the complex three-dimensional architecture, cell-cell interactions, and signaling pathways of a real tumor microenvironment.[6][14]
The Target: VEGFR-2 Signaling Pathway
Many pyrazole-based inhibitors, including the case study's Compound 3i, target the VEGFR-2 signaling pathway, a critical mediator of angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[15][16]
Caption: Inhibition of the VEGFR-2 signaling cascade.
Conclusion
The development of pyrazole-based anticancer agents exemplifies the critical need for a dual approach, leveraging the strengths of both in vitro and in vivo evaluation models. While in vitro assays provide essential high-throughput data on potency and mechanism, they represent a simplified biological system. The ultimate test of a compound's therapeutic potential lies in its performance within a complex living organism. The successful translation of Compound 3i from a potent in vitro kinase inhibitor to an effective tumor-reducing agent in vivo highlights a successful research trajectory. However, researchers must remain acutely aware of the "translational gap" and proactively investigate pharmacokinetic and metabolic properties early in the discovery process to increase the likelihood of success and bring novel, effective therapies to patients.
Appendices: Detailed Experimental Protocols
Appendix A: MTT Cell Viability Assay Protocol
This protocol is a generalized procedure and should be optimized for specific cell lines and compounds.
-
Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[17][18]
-
Compound Treatment: Prepare serial dilutions of the pyrazole-based test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, protected from light. During this time, viable cells will form purple formazan crystals.[7]
-
Crystal Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[17]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[17] Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value.
Appendix B: In Vivo Subcutaneous Xenograft Protocol
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and comply with local regulations.
-
Cell Preparation: Culture the desired human cancer cells (e.g., PC-3) under standard conditions. On the day of inoculation, harvest the cells by trypsinization, wash with sterile PBS or HBSS, and resuspend in a sterile solution (e.g., HBSS, optionally mixed 1:1 with Matrigel to improve tumor take-rate) at a concentration of 5-10 x 10^6 cells per 100-200 µL.[19]
-
Animal Model: Use immunocompromised mice (e.g., Athymic Nude or NSG mice), typically 4-6 weeks old.[12]
-
Tumor Inoculation: Anesthetize the mouse. Subcutaneously inject the prepared cell suspension (100-200 µL) into the right flank of the mouse using a 23-25 gauge needle.[19]
-
Tumor Growth and Monitoring: Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³). Monitor the health of the mice and measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach the target size, randomize the mice into control and treatment groups. Administer the pyrazole-based compound via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dose and schedule. The control group should receive the vehicle solution.
-
Efficacy Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a set duration. At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors for final analysis.
-
Data Analysis: Compare the mean tumor volumes and final tumor weights between the treated and control groups. Calculate the percentage of tumor growth inhibition (TGI).
References
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available from: [Link]
-
PubMed. (2002, February 15). Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30. Available from: [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
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Taylor & Francis Online. (2022, January 10). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Available from: [Link]
-
ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Available from: [Link]
-
National Center for Biotechnology Information. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Available from: [Link]
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Bentham Science. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Available from: [Link]
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Anticancer Research. (2014, December 15). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Available from: [Link]
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PubMed. (2022, January 5). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Available from: [Link]
-
Dove Medical Press. (2022, March 3). New series of VEGFR-2 inhibitors and apoptosis enhancers. Available from: [Link]
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. Available from: [Link]
-
SpringerLink. Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Available from: [Link]
-
National Center for Biotechnology Information. (2022, October 26). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. Available from: [Link]
-
Dove Press. (2020, January 24). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Available from: [Link]
-
MDPI. (2016, February 26). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Available from: [Link]
-
MDPI. (2025, July 16). Discrepancies in Recommendations on Pharmacokinetic Drug Interactions for Anticancer Medications and Direct Oral Anticoagulants (DOAC): A Comparative Analysis of Different Clinical Decision Support Systems and Sources. Available from: [Link]
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SRR Publications. (2023, December 9). Pyrazoles as anticancer agents: Recent advances. Available from: [Link]
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CIBERONC. EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Available from: [Link]
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Semantic Scholar. (2016, February 26). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Available from: [Link]
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Royal Society of Chemistry. (2023, July 10). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Available from: [Link]
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PubMed. (2011, December 15). Discrepancy between in vitro and in vivo antitumor effect of a new platinum(II) metallointercalator. Available from: [Link]
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PubMed. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Available from: [Link]
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MDPI. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available from: [Link]
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PAGE Meeting. Discrepancy between in vitro potency and in vivo efficacy in human - Implications in PK-PD modeling. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
